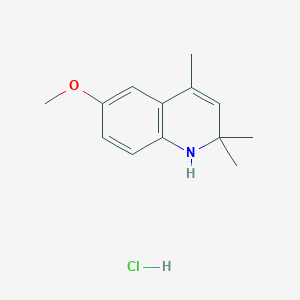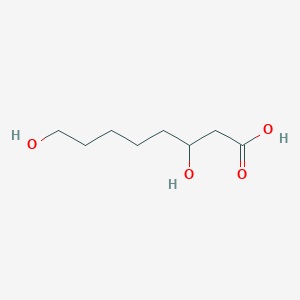
3,8-Dihydroxyoctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dihydroxyoctanoic acid is a polyhydroxy aliphatic acid with the molecular formula C8H16O4. This compound is characterized by the presence of hydroxyl groups at the 3rd and 8th positions of the octanoic acid chain. It is a valuable intermediate in the synthesis of various chemical compounds, including synthetic resins and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,8-Dihydroxyoctanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of s-carbo-R-oxyvaleraldehyde with acetaldehyde, followed by reduction to form the corresponding ester. This ester is then saponified to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of fermentation processes or chemical synthesis. The fermentation process typically employs specific strains of bacteria that can produce the compound from renewable resources such as glucose or glycerol .
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Dihydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds, esters.
Aplicaciones Científicas De Investigación
3,8-Dihydroxyoctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3,8-dihydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can modulate enzymatic activities and influence metabolic pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
4,8-Dihydroxyoctanoic acid: Similar structure but with hydroxyl groups at different positions.
6,8-Dihydroxyoctanoic acid: Another isomer with hydroxyl groups at the 6th and 8th positions.
Uniqueness: 3,8-Dihydroxyoctanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable intermediate in the synthesis of various compounds .
Propiedades
Número CAS |
692-15-9 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3,8-dihydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O4/c9-5-3-1-2-4-7(10)6-8(11)12/h7,9-10H,1-6H2,(H,11,12) |
Clave InChI |
CXNXZUZCPHKUPN-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(CC(=O)O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
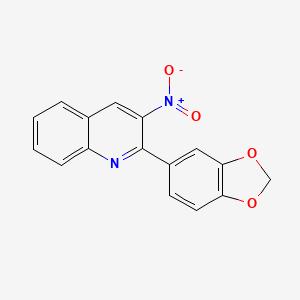
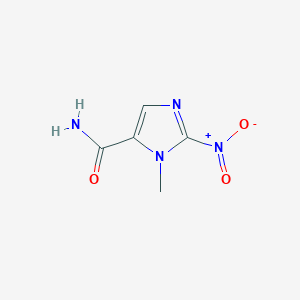
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
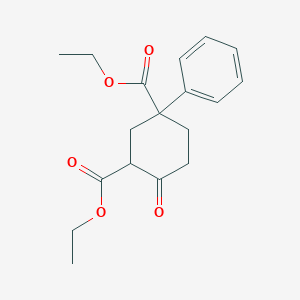
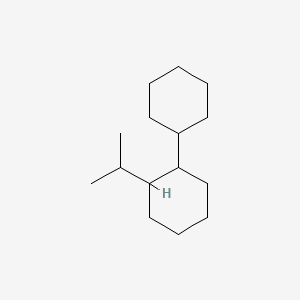
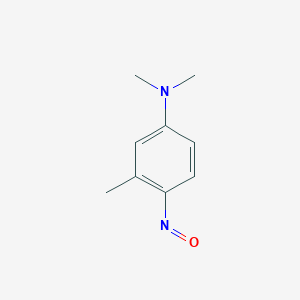
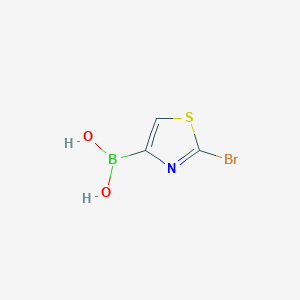
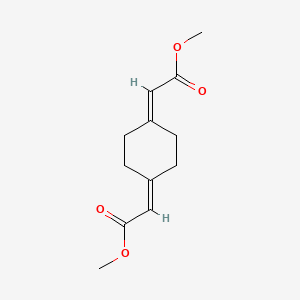
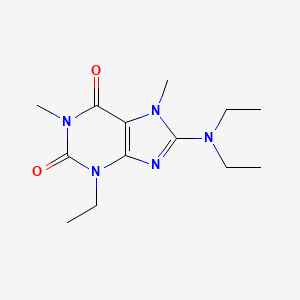
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
